Damc

Description

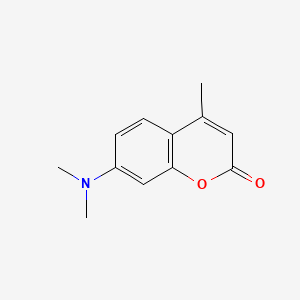

Structure

3D Structure

Properties

IUPAC Name |

7-(dimethylamino)-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-6-12(14)15-11-7-9(13(2)3)4-5-10(8)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEYLLPOQRZUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041422 | |

| Record name | 7-(Dimethylamino)-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-01-4 | |

| Record name | DAMC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Dimethylamino-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 311 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-(Dimethylamino)-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(dimethylamino)-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORESCENT BRIGHTENER 130 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TOS1492Q9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DamC: A Technical Guide to a Ligation-Free Method for Mapping Chromatin Architecture

DamC is a cutting-edge molecular biology technique that offers a quantitative, in vivo method for mapping the three-dimensional architecture of chromosomes. This method provides a high-resolution view of chromatin interactions without the need for chemical crosslinking and ligation, which are central to traditional methods like Chromosome Conformation Capture (3C) and its derivatives. This guide provides a comprehensive overview of the this compound methodology, its underlying principles, and its applications in studying chromatin biology, tailored for researchers, scientists, and drug development professionals.

Core Principles of this compound

This compound is a modification of the DamID (DNA adenine methyltransferase identification) technique. The core principle of this compound is to tether a bacterial DNA adenine methyltransferase (Dam) to a specific genomic locus of interest, or "viewpoint." This tethered Dam enzyme methylates adenine residues within GATC sequences in spatial proximity to the viewpoint. The pattern of this induced methylation along the genome is then quantified by next-generation sequencing, revealing the contact frequencies of other genomic regions with the chosen viewpoint.[1][2][3]

The this compound system typically utilizes a fusion protein composed of the Dam methyltransferase and the reverse tetracycline receptor (rTetR).[1] This fusion protein can be targeted to a specific genomic locus that has been engineered to contain an array of tetracycline operator (TetO) sequences. The binding of the rTetR-Dam fusion protein to the TetO array is controlled by the presence of doxycycline (Dox).[4][5][6]

In the presence of Dox, the rTetR-Dam protein binds to the TetO viewpoint and methylates nearby GATC sites. In the absence of Dox, the fusion protein is not localized to the viewpoint and only non-specific, background methylation occurs. By comparing the methylation patterns in the presence and absence of Dox, the specific interaction frequencies with the viewpoint can be determined.[1][4][6] This quantitative relationship allows for the precise measurement of chromosomal contact probabilities.[1]

How this compound Works: A Step-by-Step Overview

The this compound experimental workflow can be broken down into several key stages, from cell line preparation to data analysis.

Experimental Workflow

Caption: The experimental workflow of a this compound experiment.

Detailed Experimental Protocols

While a detailed, universal protocol for this compound can vary between labs and specific applications, the following provides a generalized methodology based on established DamID and this compound protocols.

1. Cell Line Generation and Culture:

-

Vector Construction: The protein of interest (in the case of this compound, rTetR) is cloned into a vector containing the E. coli Dam methyltransferase. A control vector expressing Dam alone is also prepared.

-

Transfection and Selection: The vectors are transfected into the target cell line. For this compound, this cell line must also contain a TetO array at the desired genomic viewpoint. Stable cell lines are selected.

-

Induction: For the experimental sample, cells are cultured in the presence of doxycycline to induce the binding of the rTetR-Dam fusion protein to the TetO array. A parallel culture without doxycycline serves as the negative control.

2. Genomic DNA Isolation and Digestion:

-

gDNA Extraction: Genomic DNA is isolated from both the induced and uninduced cell populations.

-

DpnI Digestion: The gDNA is digested overnight with the restriction enzyme DpnI. DpnI specifically cleaves adenine-methylated GATC sequences.

3. Library Preparation for Sequencing:

-

Adapter Ligation: Sequencing adapters are ligated to the DpnI-digested DNA fragments.

-

PCR Amplification: The adapter-ligated fragments are amplified by PCR. The number of PCR cycles should be optimized to avoid amplification bias.

-

Size Selection and Purification: The amplified library is purified and size-selected to remove adapter dimers and other small fragments.

4. Sequencing and Data Analysis:

-

Next-Generation Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.

-

Read Mapping: Sequencing reads are mapped to the reference genome.

-

Data Normalization and Analysis: The number of reads at each GATC site is counted and normalized. The enrichment of methylation in the +Dox sample relative to the -Dox control is calculated to determine the contact frequency.

Key Molecular Players in Chromatin Organization Studied by this compound

This compound is a powerful tool for investigating the roles of key architectural proteins in shaping the 3D genome. Two of the most important are CTCF and the cohesin complex.

CTCF and Cohesin in Chromatin Looping

The CCCTC-binding factor (CTCF) is a ubiquitously expressed zinc-finger protein that plays a critical role in organizing the genome into distinct domains.[1][7] Cohesin is a ring-shaped protein complex that is also essential for genome organization.[2][8][9]

The prevailing "loop extrusion" model posits that the cohesin complex loads onto DNA and extrudes a loop of chromatin. This process is halted when cohesin encounters CTCF molecules bound to the DNA in a convergent orientation, thus forming a stable chromatin loop.[4] These loops can bring distant regulatory elements, such as enhancers and promoters, into close spatial proximity, thereby influencing gene expression.[7][10]

References

- 1. CTCF mediates long-range chromatin looping and local histone modification in the β-globin locus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cohesin regulation and roles in chromosome structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CTCF: the protein, the binding partners, the binding sites and their chromatin loops - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of cohesin-mediated gene regulation and lessons learned from cohesinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Cohesin-Mediated Chromatin Interactions and Autoimmunity [frontiersin.org]

principles of DamC for chromatin mapping

An In-depth Technical Guide to DamC for Chromatin Mapping

Audience: Researchers, scientists, and drug development professionals.

Introduction

The three-dimensional organization of chromatin within the nucleus is intrinsically linked to gene regulation, DNA replication, and repair. Understanding the principles of chromosome folding is therefore fundamental to deciphering cellular function in both healthy and diseased states. While methods like Chromosome Conformation Capture (3C) and its derivatives (4C, 5C, Hi-C) have revolutionized our understanding of genome architecture, they typically rely on chemical crosslinking and enzymatic ligation, which can introduce biases.

This compound (Dam-based Chromatin contacts) emerges as a powerful alternative for mapping chromatin interactions in vivo. It is a ligation- and crosslinking-free method that provides a quantitative measure of chromosomal contact probabilities.[1][2] this compound is a modification of DamID (DNA adenine methyltransferase identification), combining targeted DNA methylation with next-generation sequencing to reveal the spatial proximity of genomic loci.[1][3] This guide provides a comprehensive overview of the core principles, experimental protocols, data analysis, and applications of this compound.

Core Principles of this compound

This compound leverages the bacterial DNA adenine methyltransferase (Dam), which methylates the adenine base within the sequence GATC.[4] The core principle involves targeting Dam to a specific genomic location, or "viewpoint," and identifying other genomic regions that come into close physical proximity to this viewpoint in 3D space.

The this compound system typically employs a fusion protein consisting of Dam and the reverse tetracycline receptor (rTetR).[1] This fusion protein is expressed in cells that have a tetracycline operator (TetO) array integrated at a specific genomic viewpoint.[5]

-

In the absence of an inducer (e.g., doxycycline, Dox) , the rTetR-Dam protein diffuses freely within the nucleus, leading to a low level of non-specific, background GATC methylation across the genome.[5][6]

-

In the presence of the inducer , the rTetR-Dam protein binds with high affinity to the TetO array at the viewpoint. This tethered Dam enzyme methylates GATC sites not only at the viewpoint but also at any distal genomic regions that transiently interact with it due to chromatin looping.[5][6]

The frequency of methylation at a given GATC site is proportional to its contact probability with the viewpoint.[1][3] By comparing the methylation pattern in the induced state (+Dox) to the background methylation in the uninduced state (-Dox), a map of interaction frequencies for the chosen viewpoint can be generated.[6] This approach provides a crosslinking-free validation of key chromosomal structures like Topologically Associating Domains (TADs) and CTCF-mediated loops.[1][2]

This compound Experimental and Logical Workflow

The overall workflow for a this compound experiment involves cell line generation, inducible methylation, library preparation, sequencing, and data analysis. The logical relationship between the components allows for the specific detection of chromatin interactions.

Caption: Logical and experimental workflow of the this compound technique.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established DamID-seq and this compound procedures.[1][7][8]

4.1. Vector Construction and Cell Line Generation

-

Constructs: Clone the coding sequence for the reverse tetracycline receptor (rTetR) and E. coli Dam methyltransferase into a mammalian expression vector. Often, a fluorescent protein (e.g., EGFP) is included for visualization and an inducible element (e.g., ERT2 for 4-OHT induction) for tighter control.[9]

-

Viewpoint Insertion: Integrate an array of tetracycline operators (TetO) into the genome at the desired viewpoint. This can be achieved using transposon-based systems like piggyBac or targeted genome editing tools like CRISPR/Cas9.[1]

-

Cell Line Establishment: Transfect the engineered cells with the rTetR-Dam expression vector to establish a stable cell line.

4.2. In Vivo Methylation

-

Cell Culture: Culture the engineered cells under standard conditions.

-

Induction: For the experimental sample, add the inducer (e.g., doxycycline at 0.1-1 nM) to the culture medium to trigger the binding of rTetR-Dam to the TetO viewpoint.[1] Culture a parallel control sample without the inducer.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for Dam-mediated methylation.

4.3. Genomic DNA Extraction and Digestion

-

Harvest Cells: Harvest approximately 1-5 million cells for both the induced and uninduced samples.

-

gDNA Isolation: Isolate high-quality genomic DNA (gDNA) using a standard kit or protocol.

-

DpnI Digestion: Digest 1-5 µg of gDNA overnight at 37°C with the DpnI restriction enzyme. DpnI specifically cleaves fully methylated GATC sequences, leaving blunt ends.[7]

4.4. NGS Library Preparation This part of the protocol is adapted from DamID-seq methods.[7][10]

-

Adapter Ligation: Ligate forked sequencing adapters (compatible with Illumina or other platforms) to the DpnI-digested blunt ends.

-

Purification: Purify the ligation product to remove unligated adapters, for example, using magnetic beads.[7]

-

Secondary Digestion (Optional but Recommended): Digest the DNA with a second restriction enzyme (e.g., AlwI) that cuts outside the GATC site to remove the initial GATC sequence from the final library, reducing ligation bias.[7]

-

Sonication: Shear the DNA to an average size of ~300 bp using a sonicator. This step introduces a second sequencing adapter randomly.[7]

-

PCR Amplification: Amplify the fragments containing both adapters using PCR (typically 15-20 cycles).

-

Size Selection and Purification: Perform a final size selection and purification of the PCR product to obtain the final library ready for sequencing.

Data Analysis Workflow

The bioinformatic analysis of this compound data is crucial for identifying significant chromosomal interactions.

Caption: Bioinformatic workflow for this compound data analysis.

-

Quality Control and Alignment: Raw sequencing reads are first assessed for quality. Reads are then aligned to the reference genome.

-

GATC Fragment Counting: Aligned reads are assigned to GATC fragments. The number of reads originating at each GATC site is counted for both the induced (+Dox) and uninduced (-Dox) samples.

-

Normalization: The read counts are normalized to the total library size to account for sequencing depth differences.

-

Enrichment Calculation: The enrichment for each GATC fragment is calculated as the log2 ratio of the normalized counts in the induced sample over the uninduced sample (log2[+Dox/-Dox]). This ratio represents the interaction frequency with the viewpoint.[1]

-

Peak Calling and Visualization: Significant interaction peaks are identified using statistical methods. The resulting interaction profiles are visualized along the chromosome, often in comparison to other genomic data like Hi-C, ChIP-seq, or gene annotations.[1]

Quantitative Data and Performance

This compound has been shown to be a robust and quantitative method that correlates well with established techniques for mapping chromatin architecture.

| Parameter | This compound | 4C-seq | Hi-C | ChIP-seq |

| Principle | Proximity-based methylation | Proximity-based ligation (one-vs-all) | Proximity-based ligation (all-vs-all) | Antibody-based pulldown |

| Crosslinking | No[1] | Yes | Yes | Yes |

| Ligation | No[1] | Yes | Yes | No |

| Resolution | GATC fragment dependent (~kb)[1][8] | Restriction fragment dependent | Restriction fragment dependent | Fragment size dependent (~200bp) |

| Viewpoint | Specific (TetO array)[1] | Specific (bait region) | Genome-wide | Protein-specific |

| Quantitative Nature | Proportional to contact probability[1][3] | Semi-quantitative | Quantitative | Semi-quantitative |

| Bias | GATC site accessibility, Dam expression | Ligation efficiency, PCR bias | Ligation efficiency, PCR bias | Antibody affinity, epitope accessibility |

| Cell Input | ~1-5 million cells | ~10-100 million cells | ~10-100 million cells | ~1-10 million cells |

Correlation with other methods:

-

This compound interaction profiles show a high degree of similarity with 4C-seq data generated from the same viewpoints.[1]

-

This compound successfully validates the existence of TADs and CTCF loops previously identified by Hi-C and 5C, providing the first crosslinking- and ligation-free confirmation of these structures.[1][2]

Applications in Research and Drug Development

The ability of this compound to quantitatively map chromatin contacts without crosslinking opens up numerous applications for researchers and drug development professionals.

-

Validating Genome Architecture: this compound serves as an orthogonal method to validate structures like TADs and loops identified by 3C-based techniques.[1]

-

Studying Dynamic Chromatin Changes: The inducible nature of this compound allows for the study of temporal changes in chromatin architecture during processes like cell differentiation, development, or in response to external stimuli.

-

Mechanism of Drug Action: this compound can be used to investigate how small-molecule drugs or other therapeutic agents alter the 3D genome organization. For example, one could map how an inhibitor of a chromatin-associated protein affects specific enhancer-promoter loops, providing mechanistic insights into its therapeutic effect.

-

Target Engagement and Off-Target Effects: By placing a TetO viewpoint near the target of a drug, this compound could reveal both intended on-target changes in chromatin interactions and unintended off-target structural rearrangements elsewhere in the genome.

-

Biomarker Discovery: Changes in specific chromatin loops or TAD structures upon drug treatment, as measured by this compound, could serve as novel pharmacodynamic biomarkers for drug efficacy or patient response.

-

Manipulating Genome Structure: As demonstrated in the original this compound study, the technique can be combined with genomic engineering to study how the de novo formation of loops (e.g., by inserting a CTCF site) impacts the local interaction landscape, offering a powerful tool to dissect the rules of genome folding.[1]

Conclusion

This compound is a robust and innovative technique that provides a quantitative, in vivo measurement of chromatin interactions without the potential artifacts of crosslinking and ligation.[1] Its ability to validate known architectural features and provide novel insights into the dynamics of genome folding makes it a valuable tool for basic research. For drug development professionals, this compound offers a unique platform to dissect the mechanisms by which therapeutics impact the 3D genome, aiding in target validation, understanding drug action, and identifying novel biomarkers. As the field continues to move towards a more dynamic and quantitative understanding of nuclear processes, methods like this compound will be indispensable.

References

- 1. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DamID as a versatile tool for understanding gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. marshall-lab.org [marshall-lab.org]

- 8. DamID-seq: Genome-wide Mapping of Protein-DNA Interactions by High Throughput Sequencing of Adenine-methylated DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Three-Dimensional Genome: A Technical Guide to DamC and 3C-Based Methods for Chromatin Analysis

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of DamC (DamID-based Chromatin profiling) and the suite of 3C-based (Chromosome Conformation Capture) methods for investigating the three-dimensional architecture of the genome. Understanding the spatial organization of chromatin is paramount for deciphering gene regulatory networks and their implications in disease and therapeutic development. This document offers a detailed examination of the core principles, experimental protocols, and data analysis pipelines of these powerful techniques.

Core Principles: Two Approaches to Mapping Chromatin Interactions

The study of long-range physical interactions within the genome has been revolutionized by techniques that can capture these spatial relationships. These methods can be broadly categorized into two distinct approaches: those that rely on proximity-based ligation (3C and its derivatives) and those that utilize enzymatic labeling of proximal DNA (this compound).

3C-Based Methods: The foundational Chromosome Conformation Capture (3C) technique and its subsequent iterations (4C, 5C, Hi-C, and Capture-C) are built upon the principle of formaldehyde cross-linking to covalently trap interactions between DNA segments that are in close spatial proximity within the nucleus.[1][2][3] Following cross-linking, the chromatin is fragmented using restriction enzymes. The key step involves intramolecular ligation of the cross-linked DNA fragments under dilute conditions, which favors the joining of fragments that were spatially close.[1][4] These novel ligation products are then detected and quantified to infer interaction frequencies.

This compound: In contrast, this compound offers a crosslinking- and ligation-free approach to map chromatin interactions.[5] This method is a modification of DamID (DNA adenine methyltransferase identification), where the E. coli DNA adenine methyltransferase (Dam) is fused to a DNA-binding protein.[6] In this compound, the Dam enzyme is recruited to a specific genomic location, or "viewpoint," often through a tethered protein that recognizes an integrated operator array.[5] The tethered Dam methylates adenine residues (within GATC motifs) in the DNA sequences that come into close spatial proximity with the viewpoint.[5] High-throughput sequencing is then used to identify these methylated regions, providing a "one-vs-all" profile of interactions with the chosen viewpoint.[5]

Comparative Analysis of Chromatin Analysis Methods

The choice of method for chromatin analysis depends on the specific biological question, the scale of inquiry, and available resources. The following table summarizes the key quantitative and qualitative features of this compound and the major 3C-based techniques.

| Feature | This compound | 3C (Chromosome Conformation Capture) | 4C (Circular Chromosome Conformation Capture) | 5C (Carbon-Copy Chromosome Conformation Capture) | Hi-C | Capture-C |

| Principle | In vivo enzymatic methylation | Proximity-based ligation | Proximity-based ligation | Proximity-based ligation | Proximity-based ligation | Proximity-based ligation with targeted enrichment |

| Interaction Scope | One-vs-all | One-vs-one[4] | One-vs-all[7][8][9][10] | Many-vs-many[10] | All-vs-all[10][11] | Many-vs-many (targeted) |

| Crosslinking | No[5] | Yes (Formaldehyde)[1][3] | Yes (Formaldehyde)[12] | Yes (Formaldehyde) | Yes (Formaldehyde)[11] | Yes (Formaldehyde) |

| Ligation | No[5] | Yes[1] | Yes[13] | Yes[14] | Yes[11] | Yes |

| Resolution | High (GATC fragment dependent, ~250bp average)[5] | Low (Restriction fragment dependent)[15] | Medium to High | Medium | Low to High (dependent on sequencing depth) | High |

| Cell Number | Low to Medium | High (millions)[16] | High (millions) | High (millions) | High (millions, though low-input methods exist)[11] | Low to Medium (low-input protocols available)[17][18] |

| Genome Coverage | Viewpoint-centric (can be multiplexed)[5] | Locus-specific | Viewpoint-centric | Region-specific | Genome-wide[11] | Targeted regions |

| Bias | GATC site distribution, potential for Dam toxicity | Restriction enzyme bias, PCR amplification bias | Restriction enzyme bias, circularization efficiency | Primer design and efficiency | Restriction enzyme bias, random ligation, PCR duplicates | Probe hybridization efficiency |

| Key Advantage | Crosslinking- and ligation-free, captures transient interactions | Simple, good for validating specific interactions | Unbiased discovery of partners for a single locus | Multiplexed analysis of interactions within a region | Genome-wide, unbiased view of all interactions | High resolution of targeted regions, cost-effective for specific loci |

| Key Limitation | Requires genomic integration of an operator array | Very low throughput, hypothesis-driven[4] | High background noise[13] | Limited to relatively small genomic regions (~1 Mb)[10] | Requires very deep sequencing for high resolution | Not genome-wide |

Experimental Workflows and Protocols

This section provides a detailed overview of the experimental protocols for this compound and the primary 3C-based methods. Visual workflows are presented using Graphviz diagrams to illustrate the key steps in each process.

This compound Experimental Workflow

The this compound protocol leverages in vivo methylation to map chromatin contacts without the need for crosslinking or ligation.

Caption: this compound experimental workflow, from in vivo methylation to data analysis.

Detailed this compound Protocol:

-

Vector Construction and Cell Line Generation: A fusion protein of the Dam methylase and a DNA binding domain (e.g., the reverse tetracycline repressor, rTetR) is cloned into an expression vector.[5] A separate construct containing an array of binding sites for this domain (e.g., Tet operators, TetO) is stably integrated into the genome of the target cell line. This integrated array serves as the viewpoint.

-

Induction of Dam Fusion Protein: Expression of the rTetR-Dam fusion protein is induced (e.g., by adding doxycycline). The fusion protein binds to the TetO array.[5]

-

In Vivo Methylation: The tethered Dam methylase transfers a methyl group to the adenine in GATC sequences that are in transient or stable proximity to the viewpoint. A parallel control experiment is performed with a non-targeted Dam to account for background methylation.[5]

-

Genomic DNA Extraction: Genomic DNA is isolated from the cells.

-

DpnI Digestion: The isolated DNA is digested with the restriction enzyme DpnI, which specifically cuts at methylated GATC sites.[19]

-

Sequencing Adapter Ligation: Adapters compatible with high-throughput sequencing are ligated to the ends of the DpnI-digested fragments.[19]

-

PCR Amplification: The adapter-ligated fragments are amplified by PCR.

-

Sequencing: The resulting library is sequenced using a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are mapped to a reference genome. The enrichment of reads at specific locations, after normalization against the untethered Dam control, reveals the frequencies of interaction with the viewpoint.

3C-Based Methods: A Family of Techniques

The 3C-based methods share a common core protocol of crosslinking, digestion, and ligation, but diverge in their strategies for detecting and quantifying the resulting ligation products.

Caption: The foundational workflow common to all 3C-based chromatin analysis methods.

Detailed Core 3C Protocol:

-

Cell Fixation: Cells are treated with formaldehyde to create covalent cross-links between proteins and DNA, and between proteins themselves, thus fixing the chromatin in its native three-dimensional conformation.[1][3] The reaction is then quenched with glycine.[1]

-

Cell Lysis and Chromatin Isolation: Cells are lysed to release the nuclei, which are subsequently treated to isolate the cross-linked chromatin.

-

Restriction Digestion: The chromatin is digested with one or more restriction enzymes. The choice of enzyme determines the resolution of the experiment.[1][4]

-

Proximity Ligation: The digested chromatin is subjected to ligation under highly dilute conditions. This favors intramolecular ligation between restriction fragments that are held in close proximity by the protein complexes, creating chimeric DNA molecules.[1][4]

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heat and proteinase K treatment. The DNA, now containing the novel ligation junctions, is purified. This purified DNA is referred to as the "3C library".

The subsequent steps diverge for each 3C-based method, determining the scope and nature of the interaction data obtained.

Caption: Divergent analysis pathways for different 3C-based methodologies.

-

3C Protocol: The interaction frequency between two specific, known genomic loci is quantified using quantitative PCR (qPCR) with primers designed for the specific ligation product.[4] This is a "one-vs-one" approach.[15]

-

4C Protocol: To identify all possible interaction partners of a single locus of interest (the "bait"), the 3C library is subjected to a second restriction digest with a more frequent cutter, followed by a circularization ligation.[13] Inverse PCR is then performed using primers specific to the bait sequence to amplify the unknown ligated fragments.[10][13] This provides a "one-vs-all" interaction profile.

-

5C Protocol: This "many-vs-many" technique uses multiplexed ligation-mediated amplification (LMA) to simultaneously detect interactions between thousands of restriction fragments within a specific genomic region.[14][20] A library of forward and reverse primers is designed to anneal across the ligation junctions in the 3C library, and only adjacent primers are ligated, then amplified and sequenced.[14]

-

Hi-C Protocol: For a genome-wide, "all-vs-all" analysis, the ends of the restriction fragments are filled in with biotinylated nucleotides before ligation.[11][21] After ligation, the DNA is sheared, and the biotin-marked ligation junctions are specifically purified using streptavidin beads.[11] These enriched fragments are then subjected to paired-end sequencing.

-

Capture-C Protocol: This method combines a 3C or Hi-C library preparation with a sequence capture step to enrich for interactions involving specific regions of interest (e.g., promoters or enhancers).[17][22][23] The 3C library is typically sonicated, and biotinylated probes are used to pull down fragments corresponding to the targeted regions before sequencing.[23][24]

Data Analysis Pipelines

The analysis of data from this compound and 3C-based methods requires specialized bioinformatics pipelines to process the raw sequencing reads and generate meaningful interaction maps.

References

- 1. epigenome-noe.net [epigenome-noe.net]

- 2. epigenie.com [epigenie.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. 3C Technology: A Guide to 3C, 4C, 5C & Hi-C Methods - CD Genomics [cd-genomics.com]

- 5. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DamID-seq: Genome-wide Mapping of Protein-DNA Interactions by High Throughput Sequencing of Adenine-methylated DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Circular Chromosome Conformation Capture Sequencing (4C-Seq ) in Primary Adherent Cells. | Semantic Scholar [semanticscholar.org]

- 8. Research Portal [ourarchive.otago.ac.nz]

- 9. Circular Chromosome Conformation Capture Sequencing (4C-Seq ) in Primary Adherent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chromosome conformation capture - Wikipedia [en.wikipedia.org]

- 11. Hi-C (genomic analysis technique) - Wikipedia [en.wikipedia.org]

- 12. High-resolution circular chromosome conformation capture assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. epigenie.com [epigenie.com]

- 14. Chromosome Conformation Capture Carbon Copy (5C): A massively parallel solution for mapping interactions between genomic elements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3C and 3C-based techniques: the powerful tools for spatial genome organization deciphering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. legacy.bioinf.uni-leipzig.de [legacy.bioinf.uni-leipzig.de]

- 17. Capture-C: a modular and flexible approach for high-resolution chromosome conformation capture. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]

- 18. Low-input Capture-C: A Chromosome Conformation Capture Assay to Analyze Chromatin Architecture in Small Numbers of Cells [bio-protocol.org]

- 19. marshall-lab.org [marshall-lab.org]

- 20. epigenie.com [epigenie.com]

- 21. The Hitchhiker's Guide to Hi-C Analysis: Practical guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Capture-C: A modular and flexible approach for high-resolution chromosome conformation capture - PMC [pmc.ncbi.nlm.nih.gov]

- 23. epigenie.com [epigenie.com]

- 24. Deciphering High-Resolution 3D Chromatin Organization via Capture Hi-C [jove.com]

DamC Technology: A Technical Guide to Ligation-Free Chromatin Interaction Mapping

For Researchers, Scientists, and Drug Development Professionals

Introduction

DamC (Dam-based Chromatin contacts) is a cutting-edge genomics technology that enables the in vivo mapping of long-range chromatin interactions without the need for chemical crosslinking and ligation, offering a powerful alternative to traditional methods like Chromosome Conformation Capture (3C) and its derivatives (Hi-C, 4C-seq).[1][2] Developed as a modification of DamID (DNA adenine methyltransferase identification), this compound provides a high-resolution view of genome architecture, allowing for the validation and discovery of key structural features such as Topologically Associating Domains (TADs) and CTCF-mediated loops.[1][2] This technology is particularly valuable for studying the dynamic nature of chromatin folding and its role in gene regulation, providing novel insights for basic research and drug development.

The core principle of this compound lies in the targeted methylation of adenine residues in GATC sequences by an E. coli DNA adenine methyltransferase (Dam) fused to a DNA-binding protein.[2] This fusion protein can be directed to a specific genomic locus, or "viewpoint," where it methylates GATC sites in spatial proximity. Subsequent sequencing of these methylated regions reveals a map of chromatin contacts with the chosen viewpoint.[2][3]

Core Mechanism of this compound

The this compound methodology relies on a clever inducible system to control the activity of the Dam methyltransferase, ensuring that methylation only occurs when and where desired. The key components of this system are:

-

rTetR-Dam Fusion Protein: The bacterial DNA adenine methyltransferase (Dam) is fused to the reverse tetracycline repressor (rTetR). This fusion protein is the workhorse of the this compound system.

-

TetO Array: An array of tetracycline operator (TetO) sequences is inserted into a specific genomic location, which serves as the "viewpoint" for the interaction mapping.

-

Inducible System: The expression and nuclear localization of the rTetR-Dam fusion protein are controlled by an inducible system, typically involving doxycycline (Dox) and 4-hydroxy-tamoxifen (4-OHT). In the presence of Dox, rTetR binds to the TetO array.[2][3][4] An estrogen receptor (ERT2) fusion can be used to control the nuclear import of the rTetR-Dam protein with 4-OHT.[1]

The process unfolds as follows: upon induction, the rTetR-Dam fusion protein translocates to the nucleus and binds to the TetO array at the designated viewpoint. The tethered Dam enzyme then methylates the adenine base within any GATC sequence that comes into close physical proximity to the viewpoint due to chromatin folding. This creates a permanent methylation mark at the sites of interaction. A control experiment is performed without Dox, where the rTetR-Dam protein does not bind to the TetO array and only non-specific methylation occurs due to the free diffusion of the enzyme.[2][3][4]

By comparing the methylation patterns in the induced (+Dox) and uninduced (-Dox) states, a high-resolution map of chromatin contacts with the viewpoint can be generated.

Advantages of this compound Technology

This compound offers several key advantages over traditional chromatin conformation capture methods:

-

Ligation-Free: By avoiding ligation, this compound eliminates potential biases and artifacts associated with this enzymatic step.[1][2]

-

Crosslinking-Free: The technology does not require chemical crosslinking, providing a snapshot of chromatin interactions in a more native state.[1][2]

-

High Signal-to-Noise Ratio: The inducible system allows for tight control over the methylation process, leading to a high signal-to-noise ratio.

-

Quantitative Insights: Modeling of the methylation kinetics allows for the experimental output of this compound to be proportional to chromosomal contact probabilities, providing a quantitative framework for data interpretation.[2]

-

Validation of 3C-based findings: this compound provides an independent, orthogonal method to validate the existence of chromosomal structures like TADs and CTCF loops that were primarily identified through 3C-based techniques.[1][2]

Data Presentation: Quantitative Comparison of Chromatin Interaction Mapping Technologies

While direct quantitative comparisons in a single study are often nuanced, the literature provides insights into the performance of this compound relative to other methods.

| Feature | This compound | Hi-C | 4C-seq |

| Principle | In vivo enzymatic methylation of proximal GATC sites. | Proximity ligation of crosslinked chromatin fragments followed by sequencing. | Proximity ligation followed by inverse PCR from a specific viewpoint. |

| Crosslinking | No[1][2] | Yes | Yes |

| Ligation | No[1][2] | Yes | Yes |

| Resolution | High, dependent on GATC frequency (average every ~250bp).[2] | Variable, typically 1-10 kb. | High near the viewpoint, but decreases with distance. |

| TAD Boundary Detection | Shows remarkable agreement with Hi-C defined TADs.[1] | Gold standard for genome-wide TAD identification. | Not suitable for de novo TAD discovery. |

| Loop Detection | Successfully validates CTCF-mediated loops.[1] | Can detect loops genome-wide, but may be prone to ligation artifacts. | Limited to interactions with the viewpoint. |

| Bias | Potential bias from GATC site distribution and chromatin accessibility. | Biases from restriction enzymes, ligation, and PCR amplification. | Strong bias towards interactions near the viewpoint. |

| Data Analysis Complexity | Requires normalization against a non-specific methylation control. | Complex normalization and analysis pipelines are required. | Specialized pipelines are needed to handle viewpoint-centric data. |

Experimental Protocols: Detailed Methodology for this compound in Mouse Embryonic Stem Cells

The following is a detailed protocol for performing this compound in mouse embryonic stem cells (mESCs), based on the methods developed in the Giorgetti lab.[2]

Cell Culture and Induction

-

Cell Line Maintenance: Culture mESCs expressing the rTetR-Dam-ERT2 fusion protein and containing TetO array insertions on gelatin-coated plates in standard mESC medium.

-

Induction: To induce the system, treat the mESCs with 4-hydroxy-tamoxifen (4-OHT) to promote nuclear translocation of the fusion protein and with doxycycline (Dox) to target it to the TetO viewpoint. A typical induction is performed for 18 hours.[1] A control sample is treated with 4-OHT but without Dox.

Genomic DNA Extraction and Digestion

-

Harvesting: Harvest approximately 3 million cells for each condition (induced and control).

-

Genomic DNA Extraction: Extract genomic DNA using a standard kit, ensuring high-quality, high-molecular-weight DNA. Treat with RNase A to remove RNA contamination.

-

DpnI Digestion: Digest the genomic DNA overnight with the DpnI restriction enzyme, which specifically cuts at methylated GATC sites.

Library Preparation for Next-Generation Sequencing

This protocol utilizes a "one-tube" strategy for adapter ligation and a transposase-based method for the integration of the second sequencing adapter.[1]

-

End Repair and A-tailing: Perform end-repair and A-tailing of the DpnI-digested DNA fragments.

-

UMI Adapter Ligation: Ligate adapters containing Unique Molecular Identifiers (UMIs) to the A-tailed fragments. UMIs are crucial for removing PCR duplicates during data analysis.

-

Purification: Purify the adapter-ligated DNA.

-

Tagmentation: Use a transposase (e.g., from a Nextera kit) to simultaneously fragment the DNA and ligate the second sequencing adapter.

-

PCR Amplification: Amplify the library using primers that recognize the ligated adapters. The number of PCR cycles should be optimized to avoid over-amplification.

-

Size Selection and Purification: Perform size selection to obtain a library with the desired fragment size distribution for sequencing. Purify the final library.

Sequencing and Data Analysis

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Processing:

-

Alignment: Align the sequencing reads to the reference genome.

-

Duplicate Removal: Use the UMIs to identify and remove PCR duplicates.

-

GATC fragment quantification: Count the number of reads mapped to each GATC fragment.

-

-

This compound Enrichment Analysis:

-

Normalization: For each GATC fragment, calculate the ratio of normalized read counts in the induced (+Dox) sample to the uninduced (-Dox) control sample. This ratio represents the this compound enrichment.

-

Smoothing: Apply a smoothing algorithm to the enrichment profile to reduce noise.

-

Interaction Calling: Identify regions with significant enrichment as interacting loci.

-

Mandatory Visualizations

This compound Experimental Workflow

References

DamC for Studying Topologically Associating Domains (TADs): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The three-dimensional organization of the genome is critical for regulating gene expression, and its disruption is implicated in numerous diseases. Topologically Associating Domains (TADs) are fundamental units of this architecture, representing self-interacting genomic regions that constrain enhancer-promoter communication. Understanding TAD structure is therefore paramount for both basic research and therapeutic development. DamC (Dam Chromatin contacts) is an innovative method for mapping chromatin interactions and defining TADs in vivo. As a modification of DamID (DNA adenine methyltransferase identification), this compound provides a high-resolution view of genome architecture without the need for chemical crosslinking and ligation, which are central to traditional methods like Hi-C. This guide provides a comprehensive technical overview of the this compound methodology, from its core principles to detailed experimental and computational protocols, to empower its adoption in research and drug discovery pipelines.

Introduction to this compound

Current insights into chromosome folding are largely derived from Chromosome Conformation Capture (3C) and its derivatives (4C, 5C, Hi-C).[1] These techniques rely on fixing tissues with crosslinkers (e.g., formaldehyde) to capture chromosomal interactions, which are then identified as ligation products.[2] this compound offers a powerful alternative that circumvents these steps.

The method is based on tethering an E. coli DNA adenine methyltransferase (Dam) to a specific, user-defined genomic locus, or "viewpoint".[1] In the this compound system, Dam is fused to the reverse tetracycline receptor (rTetR), which can be inducibly recruited to an array of Tet operators (TetO) engineered into a genomic site of interest.[1] Upon induction, the rTetR-Dam protein binds to the TetO array and methylates adenine residues within GATC motifs that come into close spatial proximity due to chromatin folding. This methylation serves as a permanent mark of a physical interaction. Because adenine methylation is largely absent in eukaryotes, this provides a highly specific signal.[3]

By performing high-throughput sequencing of these methylated fragments, a "one vs. all" profile of interaction frequencies for the chosen viewpoint can be generated.[1] A key feature of this method is that the resulting experimental output is directly proportional to the chromosomal contact probabilities, providing a robust, quantitative framework for data interpretation.[1] this compound has been successfully used to provide the first in vivo, crosslinking- and ligation-free validation of TADs and CTCF loops previously identified by 3C-based methods.[2]

Core Principle of TAD Mapping with this compound

This compound identifies TADs by leveraging the principle that DNA interacts more frequently within a TAD than with sequences outside of it. When the rTetR-Dam fusion is anchored to a viewpoint within a TAD, it will preferentially methylate GATC sites located in cis within the same domain. The methylation signal is expected to be high throughout the TAD and then drop sharply at the TAD boundaries, as these boundaries act as insulators that restrict physical interactions. By normalizing this signal against a control where the Dam fusion protein is not tethered to the viewpoint, a quantitative map of contact probabilities can be derived, clearly demarcating the TAD structure.

Quantitative Data & Method Comparison

This compound provides data that is highly comparable to established methods like 4C-seq and Hi-C, validating the existence of TADs without crosslinking artifacts.

| Parameter | This compound | Hi-C | 4C-seq |

| Principle | In vivo enzymatic methylation of proximal DNA | Proximity ligation of crosslinked DNA fragments | Proximity ligation from a single viewpoint |

| Crosslinking | No | Yes (Formaldehyde) | Yes (Formaldehyde) |

| Ligation | No | Yes | Yes |

| Interaction Type | One-vs-all | All-vs-all | One-vs-all |

| Resolution | High (GATC-dependent, ~250 bp average)[1] | Variable (typically 1-40 kb)[1][4] | Restriction site dependent |

| TAD Boundary Signal | ~2-fold drop in contact frequency[1] | Sharp decrease in interaction frequency | Sharp decrease in interaction frequency |

| Primary Artifacts | Non-specific methylation, GATC site distribution bias | Ligation bias, crosslinking artifacts, PCR duplicates | Ligation bias, crosslinking artifacts |

Table 1. Comparison of this compound with 3C-based chromatin conformation capture methods.

| Metric | Typical Value / Guideline | Source |

| Induction Agent | 0.1 - 1 nM 4-OHT (for ERt2-based systems) | [1] |

| Genomic Resolution | ~250 bp (average GATC site frequency) | [1] |

| Hi-C Comparison Bin Size | 10 kb | [1] |

| Biological Replicates | ≥ 2 (typically highly correlated) | [1] |

| Sequencing Depth | Application dependent; sufficient reads to quantify methylation changes across hundreds of kilobases from the viewpoint are needed. | General NGS Practice[5] |

| Key Quality Control | High correlation between biological replicates; clear signal enrichment upon induction vs. control. | [1] |

Table 2. Key experimental parameters and quality metrics for this compound.

Experimental Protocol: this compound

This protocol outlines the major steps for performing a this compound experiment, from cell line generation to sequencing library preparation. It is adapted from standard DamID-seq procedures and the specific this compound methodology.

Stage 1: Generation of Stable Cell Lines

-

Vector Construction :

-

Clone the rTetR-Dam fusion protein into a suitable expression vector. The vector should allow for inducible expression (e.g., via a doxycycline-inducible promoter or by fusing to a hormone-inducible domain like ERt2).

-

Construct a separate vector containing a tandem array of Tet operators (TetO). This can be integrated into a piggyBac transposon vector for stable, random integration into the host genome.

-

-

Transfection and Selection :

-

Co-transfect the host cells (e.g., mouse embryonic stem cells) with the piggyBac-TetO vector and a transposase expression vector.

-

Select for stably integrated clones using an appropriate antibiotic resistance marker included on the transposon vector.

-

Expand individual clones and map the TetO array integration sites using methods like inverse PCR or whole-genome sequencing. Select clones with desired viewpoint locations.

-

-

Second Transfection :

-

Transfect the selected TetO-containing cell line with the inducible rTetR-Dam expression vector.

-

Select for stable integration and establish a clonal cell line that contains both the TetO viewpoint and the inducible rTetR-Dam construct.

-

Stage 2: this compound Experiment and DNA Isolation

-

Cell Culture and Induction :

-

Culture the final this compound cell line under standard conditions.

-

Set up two experimental conditions:

-

Induced (+Dox / +4-OHT) : Add the inducer (e.g., 0.1-1 nM 4-OHT) to the culture medium to recruit rTetR-Dam to the TetO viewpoint. Incubate for a predetermined time (e.g., 24 hours) to allow for methylation.

-

Control (-Dox / -4-OHT) : Culture cells without the inducer. This sample is crucial for background correction of non-specific methylation by freely diffusing rTetR-Dam.[1]

-

-

Ensure at least two biological replicates for each condition.

-

-

Genomic DNA Extraction :

-

Harvest cells from both induced and control cultures.

-

Isolate high-quality genomic DNA (gDNA) using a standard column-based kit or phenol-chloroform extraction. Ensure the gDNA is of high molecular weight and free of RNA contamination.

-

Stage 3: DamID-seq Library Preparation

-

DpnI Digestion :

-

Take 1-5 µg of gDNA from each sample.

-

Digest the gDNA overnight at 37°C with DpnI restriction enzyme. DpnI specifically cuts at methylated GATC sites, leaving blunt ends. This step selectively fragments the DNA at locations marked by the Dam fusion protein.

-

-

Adaptor Ligation :

-

Purify the DpnI-digested DNA fragments.

-

Ligate dsDNA adaptors (e.g., Illumina-compatible P1 adaptors) to the blunt ends of the DpnI fragments. This is typically done using T4 DNA ligase at 16°C overnight.

-

-

DpnII Digestion :

-

Digest the adaptor-ligated fragments with DpnII at 37°C for 2-3 hours. DpnII cuts at all GATC sites (methylated or not), effectively fragmenting the non-methylated DNA and reducing the size of the ligated fragments for efficient PCR amplification.

-

Heat-inactivate DpnII at 65°C for 20 minutes.

-

-

PCR Amplification :

-

Amplify the fragments using primers that bind to the ligated adaptors. This step specifically enriches for the fragments that were originally methylated (and thus cut by DpnI and ligated to adaptors).

-

Use a low number of PCR cycles (e.g., 18-24 cycles) to avoid amplification bias.

-

-

Library Purification and Sequencing :

-

Purify the PCR product to remove primers and adaptor-dimers.

-

Sonicate the amplified DNA to an average fragment size of ~300 bp.

-

Perform standard library preparation steps for next-generation sequencing (end-repair, A-tailing, and ligation of sequencing adaptors with indexes).

-

Sequence the libraries as single-end 50 nt reads on an Illumina platform.

-

Data Analysis Workflow

The computational analysis of this compound data is critical for extracting meaningful contact probabilities and identifying TADs. The workflow involves read mapping, quantification, normalization, and visualization.

-

Quality Control and Alignment : Raw sequencing reads are first assessed for quality. Reads are then aligned to the appropriate reference genome.

-

Quantification : Aligned reads are processed to identify those originating from GATC fragments. The number of reads mapping to each GATC fragment is counted for both the induced and control samples.

-

Normalization : This is the most critical step for obtaining accurate contact frequencies. A background-corrected signal is calculated for each GATC fragment, typically as a log2 ratio of the read counts in the induced sample over the control sample. This ratio corrects for local chromatin accessibility, GATC density, and other potential biases.[1]

-

Visualization and TAD Identification : The normalized scores are plotted along the chromosome relative to the viewpoint. This generates a 4C-like interaction profile where TADs appear as broad peaks of enrichment. TAD boundaries are identified as the regions where this enrichment signal sharply drops.

Applications in Research and Drug Development

This compound is a versatile tool with significant potential for both academic and industrial research.

-

Validating 3C-based Findings : this compound can be used as an orthogonal method to validate TADs, loops, and other structures identified by Hi-C, ensuring they are not artifacts of crosslinking or ligation.[1]

-

High-Resolution Mapping of Regulatory Contacts : By placing the viewpoint at a specific gene promoter or enhancer, this compound can map its long-range interactions at high resolution, helping to dissect complex gene regulatory landscapes.

-

Studying the Impact of Structural Variants : Researchers can use this compound to investigate how deletions, duplications, or inversions affect TAD integrity and enhancer-promoter communication, providing mechanistic insights into diseases caused by structural variation.

-

Drug Target Validation : For drugs hypothesized to work by modulating chromatin structure or transcription factor binding, this compound can be employed to assess the on-target effects on local chromatin architecture in a quantitative manner.

-

Epigenetic Drug Screening : The this compound platform could be adapted to screen for compounds that disrupt or restore specific chromatin contacts, such as aberrant enhancer-oncogene interactions in cancer.

Conclusion

This compound is a powerful, quantitative method for probing the 3D genome that complements and validates findings from established 3C-based techniques. By avoiding fixation and ligation, it provides a unique view of native chromatin interactions in vivo. Its high resolution and quantitative nature make it an invaluable tool for researchers studying the intricate relationship between genome architecture and function, with direct applications in understanding disease mechanisms and developing novel therapeutic strategies.

References

- 1. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enhancing Hi-C data resolution with deep convolutional neural network HiCPlus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding Sequencing Depth and Coverage - CD Genomics [cd-genomics.com]

The Application of DamC in Developmental Biology: A Technical Guide to Understanding 3D Genome Architecture

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Blueprint of Development through 3D Genome Organization

Developmental biology seeks to unravel the complex processes that govern the transformation of a single cell into a multicellular organism. This intricate dance of cellular differentiation, proliferation, and morphogenesis is orchestrated by precise gene regulation. While the linear sequence of the genome provides the fundamental code, its three-dimensional (3D) organization within the nucleus plays a critical role in controlling which genes are expressed, when, and in which cells. The spatial arrangement of the genome, including the formation of chromatin loops and topologically associating domains (TADs), facilitates or prevents interactions between enhancers and promoters, thereby dictating the transcriptional landscape that drives development.[1][2][3]

Disruptions in this higher-order chromatin structure have been linked to various developmental disorders and diseases.[2] Therefore, methods that allow for the precise mapping of in vivo chromatin interactions are invaluable tools for developmental biologists. DamC (DNA adenine methyltransferase-based contact) is a powerful technique that provides a crosslinking- and ligation-free approach to measure chromosome structure and folding quantitatively.[4][5] This technical guide provides an in-depth overview of the this compound methodology, its applications in developmental biology, and its significance in understanding the regulatory frameworks that underpin embryogenesis and cell fate decisions.

Core Principles of this compound

This compound is a modification of the DamID (DNA adenine methyltransferase identification) technique.[4] The fundamental principle of this compound involves tethering the E. coli DNA adenine methyltransferase (Dam) to a specific genomic locus of interest, or "viewpoint."[6][7] When this fusion protein is recruited to the viewpoint, the Dam enzyme methylates adenine residues within GATC sequences that are in close spatial proximity due to chromatin folding.[6] By identifying these methylated regions through next-generation sequencing, a map of the chromosomal interactions with the chosen viewpoint can be generated.[4][6]

A key feature of this compound is its ability to provide quantitative data on contact probabilities.[4] By modeling the kinetics of methylation, the experimental output of this compound can be interpreted as being directly proportional to the frequency of chromosomal contacts.[4] This quantitative aspect allows for a more precise understanding of the dynamics of genome architecture compared to some other methods.

The Role of 3D Genome Organization in Development

The 3D organization of the genome is not static; it is highly dynamic during development and cell differentiation.[1] Key features of this organization that are crucial for developmental processes include:

-

Topologically Associating Domains (TADs): TADs are megabase-sized, self-interacting genomic regions where the DNA within a domain interacts more frequently with itself than with sequences outside the domain.[2][8] They act as fundamental regulatory units by constraining enhancer-promoter interactions, thereby ensuring that genes are correctly regulated by their designated enhancers.[8] The disruption of TAD boundaries can lead to misexpression of developmental genes and subsequent abnormalities.[2][9]

-

CTCF Loops: The CCCTC-binding factor (CTCF) is a key architectural protein that plays a crucial role in shaping the 3D genome.[10] CTCF, often in conjunction with the cohesin complex, mediates the formation of chromatin loops that can bring distant genomic elements, such as enhancers and promoters, into close proximity, or insulate them from each other.[1][10] These loops are critical for the precise regulation of gene expression during development, and the knockout of CTCF is embryonically lethal.[10]

This compound has been instrumental in validating the existence of TADs and CTCF loops in vivo, particularly in mouse embryonic stem cells (mESCs), providing a powerful tool to study how these structures are established and remodeled during differentiation.[4][5]

Experimental Protocol for this compound in Mouse Embryonic Stem Cells

The following protocol outlines the key steps for performing a this compound experiment in mouse embryonic stem cells, a widely used model system in developmental biology.[11][12]

I. Cell Line Generation and Culture

-

Generation of Stable Cell Lines:

-

Establish a mouse embryonic stem cell line that stably expresses a fusion protein of the reverse tetracycline transactivator (rTetR) and the Dam methyltransferase (rTetR-Dam).

-

Introduce a tetracycline operator (TetO) array at a specific genomic viewpoint of interest. This can be achieved through techniques like piggyBac transposition.[4]

-

-

Cell Culture:

-

Culture the mESCs on gelatin-coated plates or on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).[12]

-

Maintain the cells in a standard mESC culture medium supplemented with leukemia inhibitory factor (LIF) to maintain pluripotency.

-

II. Induction of Dam Fusion Protein Expression

-

Doxycycline Induction:

-

Titration of rTetR-Dam Concentration (Optional but Recommended):

-

The concentration of the rTetR-Dam fusion protein can be modulated using a tetracycline-inducible system, for instance, by varying the concentration of an inducer like 4-hydroxytamoxifen (4-OHT) if an ERT2 fusion is used.[4] This allows for the optimization of the signal-to-noise ratio.

-

III. Genomic DNA Extraction and Processing

-

Harvesting and DNA Extraction:

-

After an appropriate incubation period (e.g., 18-24 hours), harvest the cells.

-

Extract genomic DNA using a standard phenol-chloroform extraction or a commercial kit.

-

-

DpnI Digestion:

-

Digest the genomic DNA with the restriction enzyme DpnI. DpnI specifically cuts at methylated GATC sites (GmATC).[6]

-

IV. Library Preparation for Next-Generation Sequencing

-

Ligation of Adapters:

-

Ligate sequencing adapters to the DpnI-digested DNA fragments. Some protocols incorporate unique molecular identifiers (UMIs) at this stage to allow for the removal of PCR duplicates and more accurate quantification.[4]

-

-

PCR Amplification:

-

Amplify the adapter-ligated fragments by PCR.

-

-

Size Selection and Sequencing:

-

Perform size selection of the PCR products to obtain a library with a suitable fragment size distribution for next-generation sequencing.

-

Sequence the library on a high-throughput sequencing platform.

-

V. Data Analysis

-

Mapping and Filtering:

-

Align the sequencing reads to the reference genome.

-

Filter out PCR duplicates, if UMIs were used.

-

-

Normalization and Enrichment Calculation:

-

Normalize the data from the Dox-induced sample against the non-induced control sample to correct for non-specific methylation, chromatin accessibility, and other biases.

-

Calculate the this compound enrichment, which represents the contact frequency of a given genomic region with the viewpoint.

-

Quantitative Data Presentation

This compound provides quantitative measurements of chromatin interaction frequencies, which can be compared with other chromosome conformation capture techniques.

| Comparison Metric | This compound vs. 4C-seq | This compound vs. Hi-C | Reference |

| Correlation of Interaction Profiles | High correlation observed at multiple genomic loci. | Remarkable agreement in the identification of TADs and loops. | [4] |

| Scaling of Contact Probabilities | Measures the same scaling of interaction probabilities with genomic distance. | Confirms 3C-based measurements of contact probability scaling. | [4] |

| Identification of TAD Boundaries | This compound enrichment drops significantly across TAD boundaries, consistent with 4C data. | Confirms the existence of TADs identified by Hi-C. | [4] |

Visualizing this compound Principles and Applications

This compound Experimental Workflow

Caption: The experimental workflow of this compound, from in vivo methylation to in silico data analysis.

Principle of this compound for Detecting Chromatin Interactions

Caption: this compound principle: rTetR-Dam binds to a TetO viewpoint and methylates nearby GATC sites.

Hierarchical 3D Genome Organization

Caption: The hierarchical levels of 3D genome organization, from large-scale territories to fine-scale loops.

Role of TADs in Gene Regulation

Caption: TADs insulate gene regulation, and their disruption can lead to aberrant gene expression.

Conclusion and Future Directions

This compound is a robust and quantitative method for probing the 3D organization of the genome in vivo. Its application in developmental biology, particularly in the study of embryonic stem cells, has provided invaluable, crosslinking-free validation of key architectural features like TADs and CTCF loops.[4][5] By enabling the detailed mapping of chromatin interactions, this compound helps to elucidate the complex regulatory landscapes that govern cell fate decisions and morphogenesis.

Future applications of this compound in developmental biology are likely to involve its use in more complex, tissue-specific contexts to understand how 3D genome architecture changes during organogenesis. Combining this compound with other genomic and epigenomic techniques will provide a more comprehensive picture of the interplay between chromatin structure, epigenetic modifications, and gene expression during development. For drug development professionals, understanding how compounds may alter 3D genome organization could open new avenues for therapeutic intervention in developmental disorders and other diseases rooted in gene dysregulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Topologically Associating Domains and Regulatory Landscapes in Development, Evolution and Disease [frontiersin.org]

- 3. 3D or Not 3D: Shaping the Genome during Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound reveals principles of chromatin folding in vivo without crosslinking and ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Topologically associating domains and their role in the evolution of genome structure and function in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Super-Enhancers and CTCF in Early Embryonic Cell Fate Decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Derivation and characterization of mouse embryonic stem cells (mESCs) from permissive and non-permissive strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for culturing mouse and human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Unveiling 3D Chromatin Architecture: A Detailed Protocol for DamC in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step experimental protocol for DamC (DamID-based Chromosome Conformation), a powerful technique to investigate long-range chromosomal interactions in mammalian cells without the need for crosslinking and ligation. This method offers a unique approach to understanding the three-dimensional organization of the genome, providing insights into gene regulation, DNA replication, and repair.

Principle of this compound

This compound leverages the fusion of E. coli DNA adenine methyltransferase (Dam) to a protein that can be targeted to a specific genomic locus. In this protocol, we focus on the use of a reverse tetracycline receptor (rTetR) fused to Dam (rTetR-Dam). This fusion protein can be recruited to an array of tetracycline operators (TetO) integrated into a specific genomic "viewpoint." Upon recruitment, the tethered Dam methylates adenine residues within GATC sequences in spatial proximity to the viewpoint. These methylated GATCs are then specifically digested by the DpnI restriction enzyme, allowing for the enrichment and subsequent identification of interacting genomic regions through next-generation sequencing.

Experimental Workflow Overview

The this compound experimental workflow can be broken down into several key stages:

-

Cell Line Generation: Establishment of a stable cell line containing a TetO array at a specific genomic locus of interest and expressing the inducible rTetR-Dam fusion protein.

-

Induction of rTetR-Dam Expression: Controlled expression of the rTetR-Dam fusion protein to allow for methylation of proximal GATC sites.

-

Genomic DNA Isolation: Extraction of high-quality genomic DNA from the cells.

-

DpnI Digestion: Specific digestion of methylated GATC sites.

-

Library Preparation with UMI: Preparation of a sequencing library incorporating Unique Molecular Identifiers (UMIs) to enable the removal of PCR duplicates and improve quantitative accuracy.

-

Next-Generation Sequencing: High-throughput sequencing of the prepared library.

-

Bioinformatic Analysis: Processing of sequencing data to identify and quantify chromosomal interactions.

Key Experimental Considerations

-

Controls: A crucial control is a cell line expressing an untethered Dam protein. This allows for the normalization of data against background, non-specific methylation.

-

Titration of Inducer: The concentration of the inducing agent (e.g., doxycycline) should be carefully titrated to ensure low levels of rTetR-Dam expression, minimizing non-specific methylation.

-

UMI Implementation: The use of UMIs is highly recommended to mitigate PCR bias and allow for more accurate quantification of interaction frequencies.

Quantitative Data Summary

The following table summarizes typical quantitative data and parameters for a this compound experiment in mammalian cells.

| Parameter | Typical Value | Notes |

| Cell Number | 1-10 million cells | Sufficient for obtaining adequate genomic DNA. |

| Genomic DNA Yield | 5-50 µg | Varies depending on cell type and number. |

| DpnI Digestion | 20 units of DpnI per 1 µg of gDNA | Ensure complete digestion of methylated GATC sites. |

| Sequencing Depth | 50-100 million reads per sample | Higher depth provides greater resolution of interactions. |

| UMI Length | 6-10 bp | A longer UMI reduces the probability of collision. |

| Read Length | 50-150 bp (Paired-end) | Paired-end sequencing is recommended for better mapping. |

Detailed Experimental Protocol

I. Cell Line Preparation and Culture

-

Vector Construction:

-

Clone the coding sequence for the reverse tetracycline receptor (rTetR) and E. coli Dam methyltransferase into a mammalian expression vector. A common configuration is a fusion protein with an N-terminal rTetR and a C-terminal Dam (rTetR-Dam). The expression of this fusion protein should be under the control of an inducible promoter, such as a tetracycline-responsive promoter.

-

Construct a separate vector containing a tandem array of tetracycline operators (TetO). This vector will be used to integrate the "viewpoint" into the genome.

-

-

Transfection and Stable Cell Line Generation:

-

Co-transfect mammalian cells (e.g., HEK293T, mESCs) with the rTetR-Dam expression vector and the TetO array vector using a suitable transfection reagent.

-

Select for stably transfected cells using an appropriate selection marker (e.g., puromycin, neomycin).

-

Isolate and expand individual clones. Screen clones for the integration of the TetO array and inducible expression of the rTetR-Dam protein.

-

II. Induction of rTetR-Dam Expression

-

Plate the stable cell line at an appropriate density.

-

Induce the expression of the rTetR-Dam fusion protein by adding the inducer (e.g., doxycycline) to the culture medium at a pre-determined optimal concentration.

-